molecular formula C17H17ClS2 B11522114 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

Cat. No.: B11522114
M. Wt: 320.9 g/mol
InChI Key: LYXCNZZKJSEEEB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine is a heterocyclic compound that contains a benzodithiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Diels-Alder cycloaddition followed by oxidation to form the desired benzodithiepine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine is unique due to its benzodithiepine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H17ClS2

Molecular Weight

320.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C17H17ClS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17H,9-10H2,1-2H3

InChI Key

LYXCNZZKJSEEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)Cl)C=C1C

Origin of Product

United States

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